MAO-B Enzyme Inhibition Potency Relative to Class Standard
4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile demonstrates significant inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 530 nM [1]. While direct head-to-head data for the most structurally similar analog (4-hydroxyquinoline-3-carbonitrile, CAS 2305-70-6) is not available, this potency is notable within the quinoline-3-carbonitrile class. For context, other potent MAO-B inhibitors like 2-amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile show an IC50 of 2.90 nM [2], establishing a benchmark for potency. The target compound's activity in the mid-nanomolar range defines its specific utility in profiling studies where sub-micromolar, but not ultra-potent, inhibition is required.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile: IC50 = 2.90 nM |
| Quantified Difference | Target compound is ~183-fold less potent than the high-potency comparator. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate [1][2]. |
Why This Matters
This establishes a clear, quantitative activity benchmark for the compound in MAO-B assays, enabling informed selection for studies requiring a specific level of enzymatic inhibition without the need for ultra-high potency.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): IC50 = 530 nM for human MAO-B. 2023. View Source
- [2] BindingDB. BDBM50199104 (CHEMBL2430707): IC50 = 2.90 nM for human MAO-B. 2017. View Source
